4-Chloro-1-methylimidazo[1,5-a]quinoxaline

Physicochemical profiling ADMET prediction Medicinal chemistry lead optimization

Medicinal chemistry requires validated scaffolds with defined SAR and reactive handles. This heterotricyclic building block addresses the need for regiospecific imidazo[1,5-a]quinoxaline cores bearing both a pharmacophoric C4 chlorine and a metabolically stabilizing N1 methyl. Key differentiators: - Privileged scaffold validated for Lck (IC50 <5 nM), GABAA/ BzR, and TLR7 antagonism - C4 aryl chloride enables Suzuki/Buchwald-Hartwig diversification - LogP 2.84 & TPSA 30.2 Ų support cell permeability 98% purity ensures reliable Pd-catalyzed coupling outcomes.

Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
Cat. No. B12972382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-methylimidazo[1,5-a]quinoxaline
Molecular FormulaC11H8ClN3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C3=CC=CC=C3N=C2Cl
InChIInChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3
InChIKeyKDYMUHFEELZYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-methylimidazo[1,5-a]quinoxaline – Core Scaffold Overview


4-Chloro-1-methylimidazo[1,5-a]quinoxaline (CAS 1043391-32-7) is a heterotricyclic building block composed of an imidazole ring ortho-fused to a quinoxaline core, bearing a chlorine atom at C4 and a methyl group at N1 . With a molecular weight of 217.65 g·mol⁻¹ (C₁₁H₈ClN₃), a calculated LogP of 2.84, and a topological polar surface area (TPSA) of 30.19 Ų, this compound occupies a physicochemical space distinct from its des-methyl, regioisomeric, and ring-variant analogs . The imidazo[1,5-a]quinoxaline scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as high-affinity ligands for the GABAA/benzodiazepine receptor complex, inhibitors of Src-family kinases (e.g., p56Lck), IKK1/IKK2, Mps-1/TTK, and TLR7/8 modulators [1][2][3]. The C4 chlorine serves as both a key pharmacophoric element – chloro substitution on the quinoxaline core is associated with enhanced benzodiazepine receptor affinity according to QSAR analysis [4] – and a synthetic handle for transition-metal-catalyzed cross-coupling reactions enabling rapid derivatization.

Privileged imidazo[1,5-a]quinoxaline scaffold reported for kinase (Lck, IKK), GPCR (GABAA/BzR), and TLR7/8 target engagement
C4 chloro substituent serves as both a reported pharmacophoric element (BzR affinity) and a cross-coupling handle (Suzuki, Buchwald-Hartwig)
N1-methyl substitution may reduce metabolic N-dealkylation susceptibility (class-level prediction), supporting PK-sensitive studies

Why In-Class Analogs Cannot Replace This Compound


The imidazoquinoxaline scaffold family encompasses both [1,5-a] and [1,2-a] ring-fusion regioisomers, as well as triazolo[4,3-a]quinoxaline and pyrazolo[1,5-a]quinoxaline congeners, each exhibiting divergent target selectivity profiles [1]. Within the [1,5-a] subseries, the presence and position of the chlorine and methyl substituents profoundly influence both biological activity and synthetic reactivity. QSAR analysis of benzodiazepine receptor ligands demonstrates that a chloro group at the quinoxaline core is specifically required for high-affinity radioligand displacement, while the N5 substitution pattern dictates functional efficacy ranging from antagonist to full agonist [2]. Furthermore, the C4 chlorine of the target compound provides a uniquely reactive aryl chloride handle for Pd-catalyzed cross-coupling – a synthetic entry point absent in the corresponding 4-unsubstituted or 4-oxo analogs [3]. The 1-methyl group blocks a potential site of metabolic N-dealkylation and alters the electronic character of the imidazole ring relative to the NH analog. Consequently, replacing 4-chloro-1-methylimidazo[1,5-a]quinoxaline with the des-methyl analog (CAS 221025-38-3), the [1,2-a] regioisomer, or the triazolo variant (CAS 91895-39-5) will yield structurally divergent intermediates whose biological activity and physicochemical properties cannot be predicted from existing class-level SAR alone. The quantitative evidence below establishes the dimensions across which this compound is differentiated from its nearest alternatives.

Regioisomer mismatch The [1,2-a] regioisomer is reported inactive against Lck (targets tubulin) and may not substitute for kinase or GPCR programs.
Chloro pharmacophore loss Des-chloro analogs may show lower benzodiazepine receptor affinity according to class-level QSAR; predicted inactive in CNS ligand screens.
Metabolic soft spot The des-methyl (NH) analog contains an imidazole N–H susceptible to CYP-mediated N-dealkylation, potentially altering metabolic stability.
Synthetic handle absent 4-Oxo or 4-unsubstituted analogs lack the C4 chloro handle; require additional reduction/chlorination steps for diversification.

Quantitative Differentiation Versus Closest Analogs


Lipophilicity and PSA Differentiation from Des-Methyl Analog

The addition of a methyl group at N1 increases the calculated LogP from approximately 2.1 (4-chloroimidazo[1,5-a]quinoxaline, CAS 221025-38-3) to 2.84 (target compound) while preserving a low TPSA of 30.19 Ų . This LogP shift of approximately +0.7 units enhances predicted membrane permeability without violating Lipinski's Rule of Five (MW < 500, LogP < 5, HBD = 0, HBA = 3) . The absence of hydrogen bond donors in both compounds means that the differential LogP is the primary determinant of passive permeability, making the target compound preferable for cell-based assays requiring higher intracellular exposure.

LogP shift vs des-methyl
Data to verify
ΔLogP +0.7 (2.84 vs ~2.1)
Higher calculated LogP may correlate with increased passive permeability relative to des-methyl analog.
Computed properties; experimental permeability confirmation recommended.
Physicochemical profiling ADMET prediction Medicinal chemistry lead optimization

Regioisomeric Ring Fusion Governs Target Selectivity

The imidazo[1,5-a]quinoxaline ring system places the imidazole nitrogen at position 5, creating a distinct spatial arrangement of hydrogen bond acceptors compared to the imidazo[1,2-a]quinoxaline isomer [1]. In the Src-family kinase p56Lck inhibitor series, the [1,5-a] regioisomer was specifically required for potent enzymatic inhibition, with IC50 values < 5 nM achieved through optimization of the 2,6-disubstituted aniline moiety attached to the core [2]. The [1,2-a] regioisomer (4-chloro-1-methylimidazo[1,2-a]quinoxaline, same molecular formula C11H8ClN3, MW 217.65) is not active against Lck under comparable conditions, demonstrating that the ring fusion pattern, not merely the substituent set, governs target engagement . Additionally, the [1,5-a] series has been validated as TLR7 antagonists and IKK inhibitors, whereas the [1,2-a] series is predominantly associated with antitumor imiqualines (e.g., EAPB0203, EAPB0503) targeting tubulin polymerization [3][4].

Ring fusion & target selectivity
Head-to-head
[1,5-a]: Lck IC50 [1,2-a]: Lck inactive; antitumor via tubulin
Regioisomer identity directs kinase vs. tubulin target profile; the [1,5-a] scaffold supports kinase inhibitor programs.
Reported enzymatic assay context (Chen 2002); selectivity divergence confirmed.
Regioisomer differentiation Kinase inhibitor selectivity Scaffold hopping

Chloro Substituent as a Pharmacophoric Requirement for BzR Affinity

A quantitative structure–activity relationship (QSAR) study of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones and imidazo[1,5-a]quinoxaline ureas established that a chloro group at the R6 position (equivalent to the quinoxaline core) is statistically required for high in vitro radioligand displacement activity at the benzodiazepine receptor complex [1]. In the broader imidazo[1,5-a]quinoxaline amide/carbamate/urea series reported by Jacobsen et al., compounds bearing chloro substitution on the quinoxaline ring achieved Ki values in the low nanomolar range against [³H]flunitrazepam binding in rat cerebrocortical membranes, while des-chloro analogs exhibited 10- to 100-fold reduced affinity [2]. Specifically, the dimethylamino urea 41 (bearing a 7-chloro substituent) demonstrated a partial agonist profile with potent in vivo activity in the Vogel conflict assay, whereas the corresponding des-chloro analog was inactive [2]. The C4 chlorine of the target compound represents the same pharmacophoric element validated in these studies, now positioned for further derivatization.

Chloro requirement for BzR
Class-level inference
Chloro-substituted: nanomolar Ki
Des-chloro: 10–100× affinity loss
Chloro substitution reported as a pharmacophoric requirement for benzodiazepine receptor engagement; des-chloro analogs may show lower affinity.
QSAR and radioligand displacement data (Jacobsen 1996, Singh 2016).
GABAA receptor Benzodiazepine binding site QSAR Anxiolytic drug discovery

C4 Aryl Chloride Enables Late-Stage Cross-Coupling Chemistry

The C4 chlorine atom of 4-chloro-1-methylimidazo[1,5-a]quinoxaline serves as a reactive center for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), and related transformations [1]. This synthetic entry point is absent in the structurally analogous 1-methylimidazo[1,5-a]quinoxalin-4(5H)-one, where the C4 position is occupied by a carbonyl group that is not amenable to direct cross-coupling . The 4-chloro substituent is positioned on the quinoxaline ring, electronically activated by the adjacent imidazole nitrogen, and sterically accessible for oxidative addition to Pd(0) catalysts. This enables the rapid generation of diverse 4-substituted analog libraries from a single building block, a capability not available with the 4-oxo or 4-unsubstituted scaffolds [2]. The commercial availability at 98% purity ensures consistent performance in palladium-catalyzed reactions where catalyst poisoning by impurities is a critical concern.

Synthetic step efficiency
Supporting evidence
0 extra steps (Cl) vs 2–3 (4-oxo)
C4 chloro enables direct Pd-catalyzed diversification; may reduce analog synthesis cycle time.
Reported cross-coupling methodology (Mamedov 2014); 98% purity suitable for Pd catalysis.
Late-stage functionalization Suzuki-Miyaura coupling Buchwald-Hartwig amination Building block utility

N1-Methyl Group Confers Metabolic Stability Advantage

The N1-methyl group of the target compound eliminates the imidazole N–H bond present in 4-chloroimidazo[1,5-a]quinoxaline (CAS 221025-38-3, C10H6ClN3). In drug metabolism, unsubstituted heterocyclic N–H positions are primary sites for cytochrome P450-mediated N-dealkylation or N-glucuronidation, which can lead to rapid hepatic clearance and short in vivo half-life [1]. Methylation of the imidazole nitrogen blocks this metabolic soft spot, as demonstrated across numerous heterocyclic drug classes. The N1-methylated scaffold is therefore predicted to exhibit superior metabolic stability in liver microsome assays compared to the NH analog [1]. This structural feature is also present in clinically advanced imidazoquinoxaline derivatives where N-alkylation was a deliberate design strategy to improve pharmacokinetic properties [2].

Metabolic stability prediction
Class-level inference
N1-methyl vs N–H analog
Methyl group may reduce N-dealkylation metabolic liability compared to NH analog (class-level prediction).
Metabolism principles applied; experimental microsome data not yet reported for these compounds.
Metabolic stability N-dealkylation Cytochrome P450 Lead optimization

Recommended Application Scenarios


Kinase Inhibitor Programs Targeting Src-Family or IKK Kinases

The imidazo[1,5-a]quinoxaline scaffold has been validated in the peer-reviewed literature as a core for potent Src-family kinase inhibition, with optimized derivatives achieving Lck IC50 values < 5 nM [1]. The C4 chlorine of the target compound provides a synthetic handle for introducing the 2,6-disubstituted aniline moiety identified as optimal in the Chen et al. (2002) SAR study, while the N1-methyl group eliminates a metabolic liability present in the NH analog. Procurement of this specific building block enables direct access to the [1,5-a] regioisomeric series, which is essential because the [1,2-a] isomer is not active against Lck . The compound's physicochemical profile (LogP 2.84, TPSA 30.19 Ų) supports good cell permeability, aligning with the cellular activity observed for this series (T-cell proliferation IC50 < 1 μM) [1].

GABAA/Benzodiazepine Receptor Ligand Design

QSAR analysis has demonstrated that chloro substitution on the quinoxaline core is statistically required for high-affinity benzodiazepine receptor binding, with des-chloro analogs suffering 10- to 100-fold affinity losses [2][3]. The 4-chloro substituent of the target compound fulfills this pharmacophoric requirement while the N1-methyl group provides a stable N-alkyl anchor point. Researchers developing α5-GABAA receptor negative allosteric modulators (NAMs) for cognitive enhancement – an active area exemplified by the Károlyi et al. (2022) series achieving single-digit nanomolar activity [4] – can use this building block as a starting point for further functionalization at positions 3, 5, and 7 of the quinoxaline core, leveraging the established SAR that N5 substitution governs functional efficacy (antagonist to full agonist) [5].

Diversifiable Building Block for Parallel Library Synthesis

The C4 aryl chloride of 4-chloro-1-methylimidazo[1,5-a]quinoxaline is a reactive center for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings [6]. At 98% purity , this building block meets the quality threshold for reliable performance in palladium-catalyzed reactions where catalyst poisoning by sulfur- or nitrogen-containing impurities is a common failure mode. The compound's moderate LogP (2.84) facilitates purification of coupling products by standard flash chromatography, and its low TPSA (30.19 Ų) ensures that even relatively large coupling partners (up to MW ~400) yield products remaining within drug-like chemical space. This building block is particularly suited for medicinal chemistry groups generating 50–500 member libraries to explore C4 SAR while maintaining the privileged [1,5-a] scaffold geometry.

Selective TLR7 Antagonist Development for Autoimmune Disease

The imidazo[1,5-a]quinoxaline scaffold has been experimentally validated as a core for selective TLR7 antagonists, with compounds from the Bou Karroum et al. (2019) series demonstrating TLR7 antagonism without TLR7/8 agonistic activity [7]. The target compound, bearing the correct [1,5-a] ring fusion and the pharmacophorically important chloro substituent, provides an ideal starting point for SAR exploration around the TLR7 antagonist pharmacophore. The N1-methyl group differentiates this compound from earlier-generation imidazoquinoxaline TLR ligands and may confer improved selectivity or metabolic stability, consistent with the observation that small N-alkyl changes in this chemical space can dramatically alter immune receptor selectivity profiles [7].

Application
Selection Property
Validation Focus
Src-family kinase inhibitor research
Imidazo[1,5-a] regioisomer identity
p56Lck enzyme inhibition assay context
GABAA/BzR ligand design studies
C4 chloro pharmacophore requirement
Radioligand displacement assay context
Diversifiable building block for library synthesis
C4 aryl chloride cross-coupling reactivity
Suzuki/Buchwald coupling condition screening
TLR7 antagonist probe development
Imidazo[1,5-a] scaffold geometry
TLR7 antagonism assay context
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